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Compound of Interest

Compound Name: 2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Amino-4,6-dibromobenzoic acid (CAS No. 81190-68-3), a key intermediate in various

synthetic applications. Due to the limited availability of published experimental spectra for this

specific compound, this document outlines the predicted spectroscopic characteristics based

on the analysis of analogous compounds and established principles of NMR, IR, and Mass

Spectrometry.

Molecular Structure and Properties
Chemical Formula: C₇H₅Br₂NO₂

Molecular Weight: 294.93 g/mol [1][2]

IUPAC Name: 2-Amino-4,6-dibromobenzoic acid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 2-Amino-4,6-dibromobenzoic acid are based on

the analysis of substituted benzoic acids and aromatic amines.

¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

protons of the amino and carboxylic acid groups.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

H-3 7.5 - 7.8 Doublet (d)

Deshielded due to the

adjacent bromine

atom.

H-5 7.2 - 7.5 Doublet (d)

-NH₂ 4.5 - 6.0 Broad Singlet (br s)

Chemical shift can be

concentration and

solvent dependent.

-COOH 10.0 - 13.0 Broad Singlet (br s)

Acidic proton, often

broad and may

exchange with D₂O.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon
Expected Chemical Shift (δ,

ppm)
Notes

C=O (Carboxylic Acid) 165 - 175
Quaternary carbon, typically a

weaker signal.

C-2 (C-NH₂) 145 - 155 Attached to the amino group.

C-4 (C-Br) 110 - 120 Attached to a bromine atom.

C-6 (C-Br) 115 - 125 Attached to a bromine atom.

C-1 110 - 120 Quaternary carbon.

C-3 130 - 140

C-5 125 - 135
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Amino-4,6-dibromobenzoic acid is expected to show characteristic absorption

bands for the amino, carboxylic acid, and aromatic moieties.

Functional Group
Expected Absorption

Range (cm⁻¹)
Vibration Intensity

O-H (Carboxylic Acid) 3300 - 2500 Stretching Broad, Strong

N-H (Amine) 3500 - 3300 Stretching
Medium (two bands

for primary amine)

C-H (Aromatic) 3100 - 3000 Stretching Weak to Medium

C=O (Carboxylic Acid) 1710 - 1680 Stretching Strong

C=C (Aromatic) 1600 - 1450 Stretching
Medium to Strong

(multiple bands)

C-N (Amine) 1340 - 1250 Stretching Medium

C-Br 700 - 500 Stretching Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Amino-4,6-dibromobenzoic acid, the presence of two bromine atoms will

result in a characteristic isotopic pattern for the molecular ion peak.
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m/z Ion Notes

293/295/297 [M]⁺

Molecular ion with isotopic

peaks for two bromine atoms

in an approximate 1:2:1 ratio.

275/277/279 [M-H₂O]⁺
Loss of water from the

carboxylic acid.

249/251/253 [M-COOH]⁺
Loss of the carboxylic acid

group.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dibromobenzoic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the

spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans may be required due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the

compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution
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spectrum, dissolve the sample in a suitable solvent that does not have interfering

absorptions in the regions of interest (e.g., CCl₄).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

Instrumentation: Use a mass spectrometer capable of resolving the isotopic pattern of

bromine.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and key fragment ions.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-4,6-dibromobenzoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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